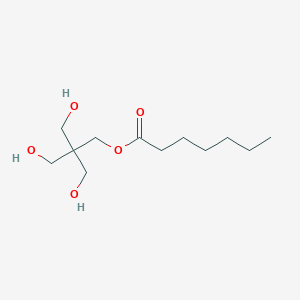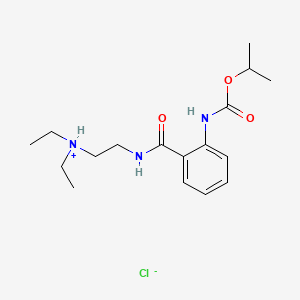
Isopropyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride is a chemical compound with a complex structure, often used in various scientific and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride typically involves multiple steps. One common method includes the reaction of isopropyl carbanilate with 2-(diethylamino)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process often includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product.
化学反応の分析
Types of Reactions
Isopropyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Isopropyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: It is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.
作用機序
The mechanism of action of Isopropyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Isopropyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like N,N-Diethylaminoethyl methacrylate and other carbamate derivatives share some structural similarities.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
1910-62-9 |
|---|---|
分子式 |
C17H28ClN3O3 |
分子量 |
357.9 g/mol |
IUPAC名 |
diethyl-[2-[[2-(propan-2-yloxycarbonylamino)benzoyl]amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C17H27N3O3.ClH/c1-5-20(6-2)12-11-18-16(21)14-9-7-8-10-15(14)19-17(22)23-13(3)4;/h7-10,13H,5-6,11-12H2,1-4H3,(H,18,21)(H,19,22);1H |
InChIキー |
ALMHGUKWIOQXHX-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCNC(=O)C1=CC=CC=C1NC(=O)OC(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


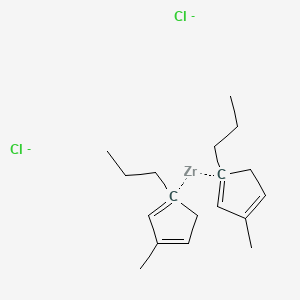
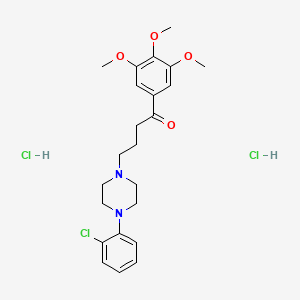
![1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide](/img/structure/B15342667.png)
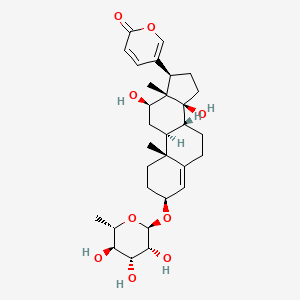
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate](/img/structure/B15342684.png)
![diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B15342689.png)
![disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium](/img/structure/B15342693.png)
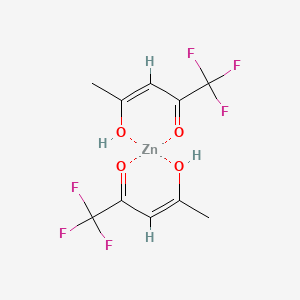

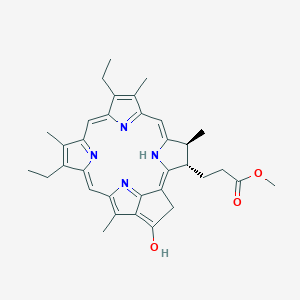
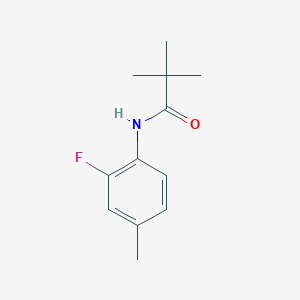
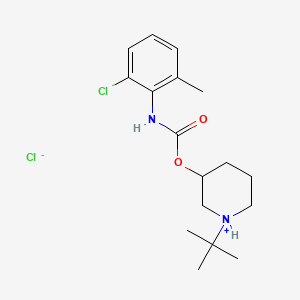
![N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B15342720.png)
